molecular formula C5H4BrIN2 B3029551 6-Bromo-5-iodopyridin-3-amine CAS No. 697300-68-8

6-Bromo-5-iodopyridin-3-amine

Cat. No. B3029551
CAS RN: 697300-68-8
M. Wt: 298.91
InChI Key: IPXYLSOVGIWPLP-UHFFFAOYSA-N
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Description

6-Bromo-5-iodopyridin-3-amine, also known as 6-BIPA, is a heterocyclic compound with a unique structure that has been studied for its potential applications in scientific research. It is a nitrogen-containing heterocyclic compound, and its structure consists of two nitrogen atoms, one bromine atom, and one iodine atom. 6-BIPA has been studied for its potential in a variety of fields, including its synthesis, mechanism of action, biochemical and physiological effects, and its applications in laboratory experiments.

Scientific Research Applications

Chemical Rearrangements and Intermediates

The amination of halopyridines, such as 6-Bromo-5-iodopyridin-3-amine, has been studied for its rearrangement properties, potentially involving pyridyne intermediates. Research by Pieterse and Hertog (2010) indicated that rearrangements via ethoxy derivatives of pyridyne might occur in the amination of similar compounds, which could be relevant for understanding the reactivity and transformation pathways of this compound (Pieterse & Hertog, 2010).

Catalytic Amination

The copper-catalyzed amination of 2-bromo-5-iodopyridine, closely related to this compound, demonstrated selective amination at specific positions, as reported by Roy et al. (2017). This research is significant in understanding the selective amination of polyhalopyridines (Roy et al., 2017).

Applications in Ligand Synthesis

Charbonnière, Weibel, and Ziessel (2002) explored the synthesis of flexible polydendate ligands using derivatives of bipyridine, which may include compounds like this compound. This research highlights the compound's potential application in the development of novel ligands (Charbonnière, Weibel, & Ziessel, 2002).

Synthesis of Novel Compounds

The work of Ahmad et al. (2017) on synthesizing novel pyridine-based derivatives via Suzuki cross-coupling of related compounds provides insights into the broader applications of this compound in synthetic chemistry (Ahmad et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

6-bromo-5-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXYLSOVGIWPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695397
Record name 6-Bromo-5-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

697300-68-8
Record name 6-Bromo-5-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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